![molecular formula C8H9NO2 B15208895 3,4-Dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-6-carbaldehyde](/img/structure/B15208895.png)
3,4-Dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-6-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-6-carbaldehyde is a heterocyclic compound that features a fused pyrrole and oxazine ring system. This compound is of significant interest due to its potential biological activities and its presence in various natural products. The unique structure of this compound makes it a valuable target for synthetic chemists and researchers in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One of the primary methods for synthesizing 3,4-Dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-6-carbaldehyde involves the oxa-Pictet–Spengler reaction. This reaction entails the formation of carbon–carbon and carbon–oxygen bonds between a substituted 2-(1H-pyrrol-1-yl)ethanol and an aldehyde or ketone. p-Toluenesulfonic acid (pTSA) is often used as a catalyst to promote this reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the oxa-Pictet–Spengler reaction provides a scalable route for its synthesis. The reaction conditions can be optimized for large-scale production by adjusting the concentration of reactants and the catalyst used .
Analyse Des Réactions Chimiques
Types of Reactions: 3,4-Dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring system.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce dihydro derivatives .
Applications De Recherche Scientifique
3,4-Dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-6-carbaldehyde has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound exhibits various biological activities, including antioxidant and antitumor properties.
Medicine: It has potential therapeutic applications in treating central nervous system disorders, prostatitis, and diabetic nephropathy.
Industry: The compound is used in the development of pharmaceuticals and other bioactive molecules.
Mécanisme D'action
The mechanism of action of 3,4-Dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-6-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can inhibit the production of reactive oxygen species (ROS) in high-glucose-stimulated mesangial cells, which is beneficial in managing oxidative stress-related conditions. Additionally, it may interact with various enzymes and receptors involved in cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Pyrrolo[2,1-c][1,4]oxazine derivatives: These compounds share a similar core structure but differ in their substituents and biological activities.
Pyrrolopyrazine derivatives: These compounds contain a pyrrole and pyrazine ring system and exhibit diverse biological activities, including antimicrobial and antitumor properties.
Uniqueness: 3,4-Dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-6-carbaldehyde is unique due to its specific ring fusion and the presence of an aldehyde functional group. This structural feature contributes to its distinct chemical reactivity and biological activity profile .
Propriétés
Formule moléculaire |
C8H9NO2 |
|---|---|
Poids moléculaire |
151.16 g/mol |
Nom IUPAC |
3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-6-carbaldehyde |
InChI |
InChI=1S/C8H9NO2/c10-5-7-1-2-8-6-11-4-3-9(7)8/h1-2,5H,3-4,6H2 |
Clé InChI |
XSUWHYKBEADHKQ-UHFFFAOYSA-N |
SMILES canonique |
C1COCC2=CC=C(N21)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


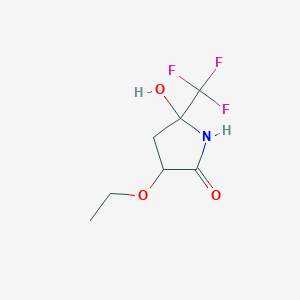
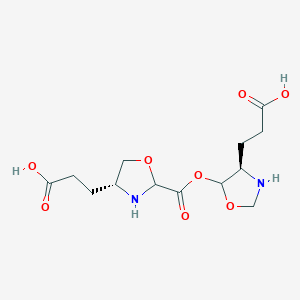
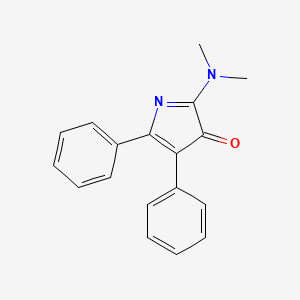

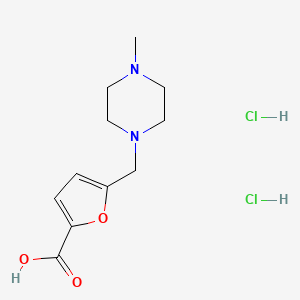

![1H-Pyrrole-2,5-dione, 1-[(4-iodophenyl)amino]-](/img/structure/B15208835.png)
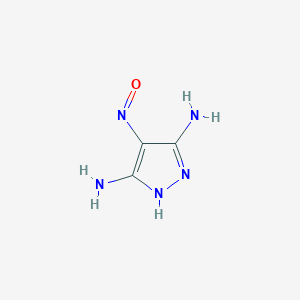

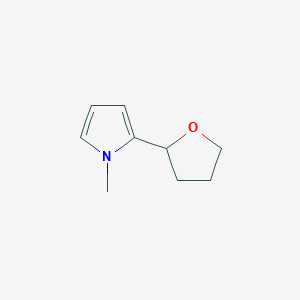
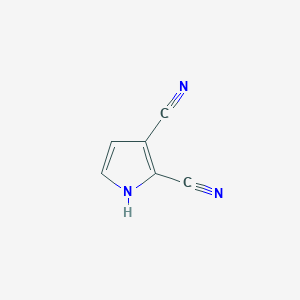
![2-((4-(3-(Trifluoromethyl)pyridin-2-yl)-1H-pyrrolo[2,3-b]pyridin-6-yl)amino)acetic acid](/img/structure/B15208875.png)
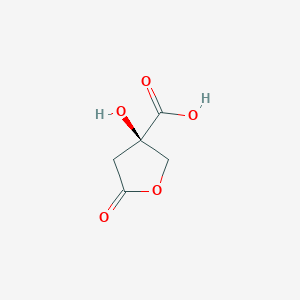
![(3aS,4R,5S,6aR)-4-((Benzyloxy)methyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B15208885.png)
